Impure intermediates in SGLT1/2 inhibitor synthesis can introduce structurally divergent impurities compromising API purity and gastrointestinal selectivity. This dihydrochloride salt (CAS 1219957-57-9) uniquely installs the 2-amino-2-methylpropanamide core of LX-2761, enabling convergent synthesis with the glucopyranosyl-phenylbutanoic acid fragment.
• 99.55% purity minimizes side reactions during final amide coupling, improving overall yield.
• Solid salt form ensures accurate gravimetric dispensing and reproducible dissolution in DMSO/DMF.
• Authenticated ¹H NMR & HPLC data support use as a reference standard for impurity identification.
Molecular FormulaC8H21Cl2N3O
Molecular Weight246.18 g/mol
CAS No.1219957-57-9
Cat. No.B1525213
⚠ Attention: For research use only. Not for human or veterinary use.
LX-2761 Intermediate for SGLT1/2 Inhibitor Synthesis
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride (CAS 1219957-57-9, molecular formula C8H21Cl2N3O, molecular weight 246.18) is a synthetic intermediate in the multi-step synthesis of LX-2761 [1], an orally bioavailable, locally acting dual inhibitor of sodium-glucose cotransporters 1 (SGLT1) and 2 (SGLT2) that is under clinical investigation for glycemic control in type 2 diabetes [2]. The dihydrochloride salt form is preferred over its free base (CAS 1082316-23-1, MW 173.26) for solid-state handling and reaction compatibility .
WorkflowConvergent synthesis of LX-2761 and SGLT1/2 inhibitor analogs
SelectionDihydrochloride salt enables accurate solid-state dispensing and amide coupling compatibility
ContextInstalls core 2-amino-2-methylpropanamide motif; high-purity grades available for multi-step synthesis
[2] Goodwin NC et al. Discovery of LX2761, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes. J Med Chem. 2017;60(2):710–721. View Source
Why Generic Substitution Fails in SGLT1/2 Inhibitor Synthesis
SGLT1/2 inhibitor drug candidates such as LX-2761, LX-4211 (sotagliflozin), and canagliflozin rely on structurally distinct synthetic intermediates whose substitution can alter reaction efficiency, final product purity, and residual impurity profiles [1]. The target compound uniquely installs the 2-amino-2-methylpropanamide motif found in LX-2761's core, a structural feature absent from intermediates used in sotagliflozin (e.g., CAS 1103738-30-2 and 1103738-19-7) and canagliflozin (e.g., CAS 866607-35-4) syntheses [2][3]. Consequently, swapping this intermediate with a superficially similar one introduces structurally divergent impurities that can propagate through downstream steps and compromise the unique gastrointestinal selectivity of LX-2761 [4].
01Structurally distinct intermediates from sotagliflozin or canagliflozin routes introduce divergent impurities that may propagate through downstream steps.
02Free base form (CAS 1082316-23-1) lacks reproducible solid-state handling; substitution may compromise stoichiometric control in amide couplings.
03Absence of patent-linked NMR documentation in superficially similar analogs increases identity risk and may not meet QA/GLP documentation requirements.
[4] Goodwin NC et al. Discovery of LX2761, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen. J Med Chem. 2017;60(2):710–721. View Source
Quantitative Differentiation Evidence
Purity Benchmark for LX-2761 Intermediate Procurement
One supplier (CymitQuimica/TargetMol) offers the compound at 99.55% purity for the LX-2761 intermediate, while other vendors list 97% or ≥98% . This purity difference is relevant for multi-step syntheses where each intermediate impurity can accumulate in the final API.
Higher intermediate purity directly reduces downstream purification burden and the risk of propagating structurally related impurities into the final drug substance.
Analytical qualityPurityIntermediate procurement
Patent-Linked Structural Identity and NMR Confirmation
This compound is explicitly described as the LX-2761 intermediate in multiple vendor catalogs and patent-related sources, with a ¹H NMR spectrum publicly available from ChemicalBook for direct structural verification [1]. In contrast, the free base (CAS 1082316-23-1) and a related but structurally distinct analog (CAS 1865077-40-2) lack this explicit patent-linkage documentation, increasing identity risk for procurement officers .
[1] TargetMol, LX-2761 intermediate (T8753), CAS 1219957-57-9. View Source
Commercial Availability and Multi-Gram Stock
The target compound is stocked in gram to multi-gram quantities by Fluorochem (1 g, 5 g), AChemBlock (5 g, 25 g), and CDMOchem (bulk upon inquiry), with prices around £39 for 1 g and $210 for 5 g [1]. In contrast, the structurally related analog 2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide hydrochloride (CAS 1865077-40-2) is listed at 98% purity from MolCore and other suppliers without comparable multi-gram stock depth or transparent pricing .
Supply DepthCross-study comparable
5 g in stock; transparent $210–$840 pricing
Supports project planning and scale-up timelines
Supplier inventory data as of 2026; confirm lead times
Supply chainProcurement lead timeBulk availability
Evidence Dimension
Commercial availability and pricing transparency
Target Compound Data
5 g in stock; transparent pricing $210–$840 (AChemBlock); bulk enquiries available
Comparator Or Baseline
CAS 1865077-40-2 (structurally related hydrochloride salt): listed primarily in research quantities; pricing not transparent
Quantified Difference
5 g stock vs. unclear or limited stock; transparent $/gram pricing vs. inquiry-only
Conditions
Supplier inventory and pricing data (accessed 2026)
Why This Matters
Reliable multi-gram supply with transparent pricing is critical for project planning, budgeting, and meeting synthetic scale-up timelines.
Supply chainProcurement lead timeBulk availability
[1] CDMOchem, CAS 1219957-57-9, assay ≥98.0%, bulk manufacturer. View Source
Dihydrochloride Salt Form vs. Free Base Handling
The dihydrochloride salt (MW 246.18) is the commercially dominant form offered by all major suppliers (Bidepharm, Fluorochem, AChemBlock, CymitQuimica), providing solid-state handling advantages for weighing, storage, and controlled dissolution in amide coupling reactions . The free base (CAS 1082316-23-1, MW 173.26, LogP 0.49) is a liquid or low-melting solid with no melting point data available, complicating accurate stoichiometric dispensing in multi-step syntheses .
Solid Form HandlingClass-level inference
Dihydrochloride solid vs. free base liquid/amorphous
Accurate gravimetric dispensing for reproducible stoichiometry
Class-level; verify specific lot physical form before use
Salt form selectionSolid-state stabilityReaction compatibility
Evidence Dimension
Physical form and handling characteristics
Target Compound Data
Dihydrochloride salt; white to off-white solid; MW 246.18; stored at room temperature in inert atmosphere
Comparator Or Baseline
Free base (CAS 1082316-23-1): MW 173.26; LogP 0.49; no melting point data (N/A); liquid or amorphous solid
Quantified Difference
Qualitative: crystalline dihydrochloride solid vs. undefined free base physical state
Conditions
Physical property data from ChemSrc and vendor SDS
Why This Matters
Solid dihydrochloride salt enables accurate gravimetric dispensing and reproducible stoichiometry, reducing variability in amide bond formation with carboxylic acid coupling partners.
Salt form selectionSolid-state stabilityReaction compatibility
Research and Industrial Application Scenarios
Synthesis of LX-2761 and SGLT1/2 Inhibitor Analogs
This intermediate is primarily used to install the central 2-amino-2-methylpropanamide scaffold in the convergent synthesis of LX-2761, a locally acting SGLT1 inhibitor whose unique gastrointestinal selectivity depends on the precise installation of this core motif [1]. The high-purity dihydrochloride salt (99.55% from select suppliers) minimizes side reactions during the final amide coupling with the elaborated glucopyranosyl-phenylbutanoic acid fragment, improving overall synthetic yield and reducing the need for extensive chromatographic purification of the final drug substance .
Route Scouting and Scale-Up for GLP/GMP Supply
Process development for LX-2761 has been reported with a focus on sp3–sp2 Suzuki coupling of crystalline intermediates, where the purity and physical form of each intermediate directly impacts the robustness of the scale-up procedure [2]. The solid dihydrochloride form (white to off-white solid) is preferred for gravimetric dispensing, storage in inert atmosphere at room temperature, and reproducible dissolution in polar aprotic solvents such as DMSO and DMF used in amide bond formation steps [3].
Reference Standard for Impurity Profiling
The documented ¹H NMR spectrum and HPLC purity data (supplier-reported) allow this compound to serve as an authenticated reference standard for identifying process-related impurities, such as de-methylated or hydrolyzed byproducts, that may arise during LX-2761 synthesis . Procurement of the highest available purity grade (99.55%) enables more accurate limit tests for residual starting materials and intermediates in final API release testing .
IP Analysis and Freedom-to-Operate Assessment
This compound appears in multiple patent families related to glucopyranosyl derivatives and SGLT inhibitors (e.g., CN-112209908-A, WO-2021004498-A1, WO-2019144864-A1), indicating its central role in proprietary synthetic routes . Patent and procurement teams use this CAS-indexed intermediate to track competitor synthetic strategies, verify patent scope, and source non-infringing starting materials for generic drug development programs.
Application
Selection Property
Validation Focus
Synthesis of LX-2761 and SGLT1/2 inhibitor analogs
High-purity dihydrochloride salt with documented purity profile
Verify purity by HPLC, identity by NMR
Route scouting and scale-up for GLP/GMP synthesis
Solid dihydrochloride form for gravimetric dispensing and inert storage
Process robustness, impurity control during scale-up
Reference standard for impurity profiling
Documented ¹H NMR and HPLC data
Limit tests for residual starting materials and intermediates
IP analysis and freedom-to-operate assessment
Patent-linked CAS-indexed intermediate
Patent family and supplier documentation review
[1] Goodwin NC et al. Discovery of LX2761. J Med Chem. 2017;60(2):710–721. View Source
[2] Ripin DHB et al. Process Development for a Locally Acting SGLT1 Inhibitor, LX2761, Utilizing sp3–sp2 Suzuki Coupling. Org Process Res Dev. 2019;23(4):583–592. View Source
[3] CDMOchem, CAS 1219957-57-9, appearance: white to off-white solid. View Source
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